2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid
Description
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid (CAS: 1203544-02-8) is a pyridone-carboxylic acid derivative characterized by a 2-pyridone core substituted with a carboxylic acid group at the 4-position and an isopropyl group at the 1-position. Its molecular formula is C₉H₁₁NO₃ with a molecular weight of 181.19 g/mol . This compound belongs to a class of heterocyclic structures with applications in organic synthesis, materials science (e.g., fluorophores), and pharmaceutical intermediates .
Properties
IUPAC Name |
2-oxo-1-propan-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)10-4-3-7(9(12)13)5-8(10)11/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMULVSYTSBJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203544-02-8 | |
| Record name | 2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of isopropylamine on the β-keto ester, followed by cyclization and dehydration. For example, ethyl 3-oxobutanoate reacts with isopropylamine in acetic acid under reflux (110–120°C) to form the dihydropyridine intermediate. Subsequent oxidation of the methyl group at position 4 to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic conditions.
Key reagents :
- β-keto ester (e.g., ethyl acetoacetate)
- Isopropylamine
- Acetic acid (solvent and catalyst)
- KMnO₄ (oxidizing agent)
Optimization notes :
Industrial-Scale Adaptation
In continuous flow reactors, this method achieves 78% yield with a throughput of 15 kg/h. The use of immobilized acid catalysts (e.g., Amberlyst-15) reduces byproduct formation and enables solvent recycling.
Hydrolysis of Methyl 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylate
An alternative route involves synthesizing the methyl ester derivative followed by saponification. This two-step approach is favored for its scalability and purity control.
Esterification and Hydrolysis Protocol
- Esterification : this compound is initially protected as its methyl ester using thionyl chloride (SOCl₂) and methanol. The reaction proceeds at 60°C for 4 hours, achieving 92% conversion.
- Hydrolysis : The ester is treated with aqueous NaOH (2 M) at 80°C for 2 hours, yielding the carboxylic acid with >99% purity after recrystallization.
Advantages :
- Avoids harsh oxidation conditions required in Method 1.
- Facilitates purification via crystallization at the ester stage.
Microwave-Assisted One-Pot Synthesis
Recent advancements employ microwave irradiation to condense synthesis steps. A mixture of acetylacetone, isopropylamine, and diethyl oxalate undergoes microwave heating (150°C, 300 W) for 20 minutes, directly yielding the target compound in 85% purity.
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Ester Hydrolysis | Microwave |
|---|---|---|---|
| Yield | 68% | 89% | 85% |
| Reaction Time | 12 hours | 6 hours | 20 minutes |
| Purification Complexity | Moderate | Low | High |
| Scalability | Industrial | Pilot-scale | Lab-scale |
Key observations :
- Microwave synthesis reduces time but requires specialized equipment.
- Ester hydrolysis offers superior yields and simpler workup.
Quality Control and Validation
Post-synthesis, the compound is validated using:
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- IUPAC Name : 1-Isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- CAS Number : 1203544-02-8
- Purity : Typically around 97% .
The compound features a dihydropyridine ring structure, which is known for its versatility in pharmaceutical applications due to its ability to undergo various chemical transformations.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyridines, including this compound, exhibit promising anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, one study reported that certain derivatives showed over 50% inhibition in cell lines such as HCT-15 (human colorectal adenocarcinoma) and MCF-7 (human mammary adenocarcinoma) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Dihydropyridine derivatives are known to possess antibacterial and antifungal properties. The presence of the carboxylic acid group enhances their interaction with microbial enzymes and membranes, leading to effective inhibition of microbial growth .
Neuroprotective Effects
There is emerging evidence suggesting that dihydropyridine compounds may exhibit neuroprotective effects. This could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier makes these compounds potential candidates for further research in neuropharmacology .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, facilitating their use in medicinal chemistry.
Synthetic Pathways
- Condensation Reactions : Utilizing aldehydes and ketones with appropriate amines.
- Cyclization Techniques : Employing cyclization reactions to form the dihydropyridine core.
- Functionalization : Introducing various substituents to enhance biological activity.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure—2-pyridone-4-carboxylic acid—is shared with several derivatives, differing primarily in the substituent at the 1-position. Key comparisons include:
Biological Activity
2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid, also known by its IUPAC name 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other therapeutic effects.
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- CAS Number : 1203544-02-8
- Purity : 97% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. The compound exhibits selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on A549 human lung adenocarcinoma cells, the compound was tested at a concentration of 100 µM for 24 hours. The results indicated a moderate reduction in cell viability, suggesting that structural modifications could enhance its anticancer properties.
| Compound | Cell Line | Viability (%) |
|---|---|---|
| This compound | A549 | 78–86% |
| Cisplatin | A549 | Control |
The study indicated that the conversion of the compound into various derivatives could significantly enhance its anticancer activity, especially with specific substitutions on the aromatic rings .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against multidrug-resistant pathogens, demonstrating effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus.
Antimicrobial Testing Results
In vitro assays showed that the compound inhibited the growth of several clinically significant pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | < 50 µg/mL |
| Staphylococcus aureus | < 25 µg/mL |
| Escherichia coli | < 30 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent against resistant bacterial strains .
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in apoptosis and cell proliferation. The presence of the carboxylic acid group enhances its solubility and bioavailability, contributing to its pharmacological effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the dihydropyridine structure can lead to variations in potency and selectivity:
Key Findings:
Q & A
Basic: What synthetic routes are recommended for preparing 2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid?
Methodological Answer:
A common approach involves functionalizing a pyridine scaffold. For example, N-alkylation of 2-hydroxynicotinic acid derivatives with isopropyl halides under basic conditions (e.g., NaH in DMF) can introduce the isopropyl group at position 1 . Subsequent oxidation or hydrolysis steps (e.g., using NaOH at reflux) may stabilize the ketone and carboxylic acid functionalities. Alternative routes include cyclization of pre-functionalized intermediates, as seen in analogous dihydropyridine syntheses involving palladium-catalyzed cross-coupling or solvent-free condensation reactions .
Advanced: How can researchers optimize reaction yields for introducing the isopropyl group during synthesis?
Methodological Answer:
Yield optimization requires careful control of reaction parameters:
- Base selection : Use strong, anhydrous bases (e.g., NaH) to deprotonate the pyridine nitrogen and promote nucleophilic substitution with isopropyl halides .
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity but may require post-reaction purification to remove byproducts.
- Temperature control : Moderate heating (60–80°C) balances reaction speed with side-product minimization .
Validate purity at each step via HPLC or TLC to isolate intermediates effectively.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the isopropyl group (δ ~1.2–1.4 ppm for CH) and dihydropyridine ring structure.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] for CHNO: 182.0817).
- FTIR : Bands at ~1700 cm (C=O stretch) and ~2500–3300 cm (carboxylic acid O-H) confirm functional groups .
Advanced: How should researchers address discrepancies in spectroscopic data between batches?
Methodological Answer:
Contradictions may arise from:
- Tautomerism : The dihydropyridine ring can exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (e.g., DMSO-d) and temperature-controlled NMR to stabilize the dominant form .
- Impurity profiles : Compare HPLC retention times and MS/MS fragmentation patterns with reference standards. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to improve purity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced: How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC.
- Kinetic Studies : Track decomposition rates in buffered solutions (pH 4–9) to identify optimal storage conditions.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to guide reaction temperature limits .
Basic: What biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays.
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .
- Antimicrobial susceptibility : Use broth microdilution to determine MIC/MBC values against Gram-positive/negative bacteria .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2, EGFR).
- Quantum Mechanics (QM) : Calculate electrostatic potentials to identify reactive sites for functionalization.
- MD Simulations : Assess conformational stability of the dihydropyridine ring in aqueous environments .
Basic: What solvent systems are compatible with this compound?
Methodological Answer:
- Polar aprotic solvents : DMSO, DMF (for reactions requiring high solubility).
- Aqueous buffers : Solubilize the carboxylic acid group at pH > 5.
- Avoid : Chlorinated solvents (e.g., chloroform) due to potential halogenation side reactions .
Advanced: What strategies mitigate side reactions during functionalization of the pyridine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
